5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring fused with a pyranone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Pyranone Formation: The next step involves the formation of the pyranone ring. This is typically done through a Knoevenagel condensation reaction between an ethyl acetoacetate and an aldehyde, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyranone derivative. This is usually achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and flow chemistry techniques .
Chemical Reactions Analysis
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Comparison with Similar Compounds
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound also exhibits anti-inflammatory and anticancer properties but lacks the pyranone moiety, which may affect its overall biological activity.
2-(4-aminophenyl)benzothiazole: Known for its anticancer properties, this compound differs in its substitution pattern on the benzothiazole ring, leading to different molecular interactions and activities.
Benzothiazole-2-carboxylic acid: This simpler derivative is used as a precursor in the synthesis of more complex benzothiazole compounds and has limited biological activity on its own.
The uniqueness of this compound lies in its combined benzothiazole and pyranone structure, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-13-8-22-12(7-11(13)19)15(20)18-16-17-10-5-4-9(2)6-14(10)23-16/h4-8H,3H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWVXVHWNCNPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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